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molecular formula C7H5F9O2 B1278257 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic Acid CAS No. 80705-13-1

4,4,5,5,6,6,7,7,7-nonafluoroheptanoic Acid

Cat. No. B1278257
M. Wt: 292.1 g/mol
InChI Key: QWHCZVLZUPZGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06552069B1

Procedure details

4,4,5,5,6,6,7,7,7-Nonafluoroheptanecarbonitrile (4.7 g, 17.2 mmol) was stirred in concentrated sulfuric acid (15 ml) for 3 hours at room temperature, cooled to 0° C. and mixed with water (15 ml), followed by heating under reflux for 12 hours. The reaction mixture was extracted with dichloromethane and the resulting organic layer was washed with water and saturated aqueous sodium chloride and then dried over anhydrous magnesium sulfate. The solvent was distilled off to give 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid (5.1 g, quantitative) as an oil.
Name
4,4,5,5,6,6,7,7,7-Nonafluoroheptanecarbonitrile
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([C:8]([F:17])([F:16])[C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])[CH2:3][CH2:4][CH2:5]C#N.[OH2:19].S(=O)(=O)(O)[OH:21]>>[F:1][C:2]([F:18])([C:8]([F:17])([F:16])[C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])[CH2:3][CH2:4][C:5]([OH:21])=[O:19]

Inputs

Step One
Name
4,4,5,5,6,6,7,7,7-Nonafluoroheptanecarbonitrile
Quantity
4.7 g
Type
reactant
Smiles
FC(CCCC#N)(C(C(C(F)(F)F)(F)F)(F)F)F
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane
WASH
Type
WASH
Details
the resulting organic layer was washed with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
FC(CCC(=O)O)(C(C(C(F)(F)F)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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